molecular formula C17H14FNO2S B5502233 3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5502233
M. Wt: 315.4 g/mol
InChI Key: LEIGSTOISQRRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C17H14FNO2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is 315.07292802 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-2-phenyl propanoic acid, a compound related to the one , has been utilized as a chiral derivatizing agent. The enantiomers of this acid were separated, and their absolute configurations determined. This application highlights the utility of such compounds in chiral chemistry and their potential in enantioselective syntheses (Hamman, 1993).

Renewable Building Block in Polymer Chemistry

3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a phenolic compound structurally similar to the compound of interest, is used as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of such compounds in creating environmentally sustainable materials for various applications, including polymer chemistry (Trejo-Machin et al., 2017).

Synthesis of β-Lactams and Cycloaddition Reactions

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid has been employed as a ketene source in synthesizing monocyclic-2-azetidinones, a type of β-lactam. This illustrates the compound's use in facilitating controlled diastereoselective cycloaddition reactions, significant in pharmaceutical and organic synthesis (Behzadi et al., 2015).

Photophysical Properties and Molecular Engineering

Compounds like 3-aminothiophenes, structurally related to the compound , have been used in molecular engineering for their photophysical properties. This research highlights the potential use of such compounds in developing novel fluorophores with chemically tunable properties, useful in materials science and optical applications (Sung et al., 2018).

Fluorescent pH Probe for Intracellular Imaging

Compounds structurally similar to the one have been used as fluorescent pH probes for strong-acidity pH detection in living cells. This application underscores the potential of such compounds in biomedical research, particularly in cellular imaging and pH monitoring (Nan et al., 2015).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. The compound could potentially be irritating or harmful if ingested, inhaled, or if it comes into contact with skin .

Properties

IUPAC Name

3-[1-(2-fluorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-13-4-1-2-5-14(13)19-12(8-10-17(20)21)7-9-15(19)16-6-3-11-22-16/h1-7,9,11H,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGSTOISQRRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.